5-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline 5-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline
Brand Name: Vulcanchem
CAS No.: 1249279-06-8
VCID: VC4512917
InChI: InChI=1S/C11H12FN3/c1-8-2-3-9(12)6-10(8)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14)
SMILES: CC1=C(C=C(C=C1)F)NCC2=NC=CN2
Molecular Formula: C11H12FN3
Molecular Weight: 205.236

5-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline

CAS No.: 1249279-06-8

Cat. No.: VC4512917

Molecular Formula: C11H12FN3

Molecular Weight: 205.236

* For research use only. Not for human or veterinary use.

5-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline - 1249279-06-8

Specification

CAS No. 1249279-06-8
Molecular Formula C11H12FN3
Molecular Weight 205.236
IUPAC Name 5-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline
Standard InChI InChI=1S/C11H12FN3/c1-8-2-3-9(12)6-10(8)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14)
Standard InChI Key GAFJNHKDIBKFPM-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)F)NCC2=NC=CN2

Introduction

5-Fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline is a synthetic organic compound that belongs to the class of substituted anilines. This compound is characterized by the presence of a fluorine atom, an imidazole ring, and a methyl group attached to an aromatic amine structure. It has potential applications in medicinal chemistry and drug development due to its structural features, which are often associated with bioactivity.

Molecular Formula and Weight

  • Molecular Formula: C11H12FN3

  • Molecular Weight: 205.23 g/mol .

Structural Features

  • The compound consists of:

    • A fluorine atom at the 5th position of the benzene ring.

    • An imidazol-2-ylmethyl substituent attached to the nitrogen atom.

    • A methyl group on the benzene ring .

Chemical Identifiers

  • IUPAC Name: 2-fluoro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline .

  • SMILES Notation: CC1=CC(=C(C=C1)NCC2=NC=CN2)F .

  • InChIKey: PMGPTHDUGYVUPN-UHFFFAOYSA-N .

Synthesis

The synthesis of 5-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline typically involves:

  • Starting Materials:

    • Fluorinated aniline derivatives.

    • Imidazole derivatives functionalized for alkylation.

  • Reaction Steps:

    • Nucleophilic substitution or alkylation reactions to attach the imidazole group to the amine nitrogen.

    • Introduction of the fluorine atom via selective halogenation or using fluorinated precursors.

  • Purification:

    • Chromatographic techniques such as HPLC or recrystallization are used to isolate and purify the final product.

Potential Bioactivity

Compounds containing both fluorine and imidazole moieties are known for their pharmacological properties, including:

  • Enzyme inhibition.

  • Antimicrobial activity.

  • Anticancer potential .

Drug Design

The inclusion of fluorine improves:

  • Lipophilicity, enhancing membrane permeability.

  • Metabolic stability, increasing half-life in biological systems .

Limitations

  • Limited experimental data on biological activity specific to this compound.

  • Lack of detailed pharmacokinetic studies.

Future Directions

Further studies are needed to:

  • Evaluate cytotoxicity against cancer cell lines.

  • Investigate enzyme-binding affinities.

  • Explore derivatives with enhanced activity or reduced toxicity.

This compound represents a promising scaffold for developing new therapeutic agents, but additional research is necessary to fully characterize its properties and applications.

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